![molecular formula C18H21NO2S B1344396 Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 904999-05-9](/img/structure/B1344396.png)
Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a derivative of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is a core structure for various biologically active compounds. The thiophene derivatives synthesized from this core structure have shown significant pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities .
Synthesis Analysis
The synthesis of related thiophene derivatives involves initial reactions with various organic reagents. For instance, the reaction of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different reagents leads to a series of novel compounds . Similarly, azomethine derivatives of the core structure are synthesized by reacting aromatic aldehydes with the core compound in ethanol, monitored by thin-layer chromatography (TLC) . The purity of these substances is confirmed to be more than 95% using high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H NMR, MS spectral data, and elemental analysis . For example, the crystal structure of a methyl ester derivative of the core compound reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the crystal structure being stabilized by intra- and intermolecular N-H···O hydrogen bonds .
Chemical Reactions Analysis
The thiophene derivatives undergo various chemical reactions to form new compounds. For instance, reactions with arylidenemalononitriles lead to benzothieno[2,3-d]pyrimidine derivatives . Additionally, reactions with acetylenic esters and ketones yield substituted enaminopyrano[2,3-c]pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of amino groups and ester functionalities in the thiophene derivatives influences their reactivity and the types of chemical reactions they can undergo . The pharmacological activities of these compounds are also a direct result of their chemical properties, as seen in their antiarrhythmic, serotonin antagonist, and antianxiety activities .
Relevant Case Studies
Case studies of these compounds demonstrate their potential in medical applications. For example, certain 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives exhibit anti-tubercular activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains . These findings suggest that the thiophene derivatives could serve as templates for developing new anti-TB drugs .
Scientific Research Applications
Chemical Reactions and Structural Analysis
- Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, leading to the formation of different derivatives with distinct structures and potential applications. For example, it reacts with primary amines to form corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, as determined by X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Biological Activity and Pharmacological Potential
- Derivatives of this compound show promise in pharmacological research. Some compounds derived from it exhibit antibacterial and antifungal activity, while others demonstrate potential as non-steroidal anti-inflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).
Crystallographic and Structural Insights
- The crystal structure of derivatives of this compound, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, provides insights into the molecular configuration, highlighting intra- and intermolecular hydrogen bonds, which are crucial for understanding their chemical behavior and potential applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Synthesis and Chemical Transformations
- Research into the novel transformations of amino and carbonyl groups in derivatives of this compound has led to the synthesis of new ring systems and compounds with potential applications in medicinal chemistry and pharmaceutical science (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
properties
IUPAC Name |
propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-10-21-18(20)16-14-9-8-13(11-15(14)22-17(16)19)12-6-4-3-5-7-12/h3-7,13H,2,8-11,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKADFWPBULFOMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148410 |
Source
|
Record name | Propyl 2-amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
904999-05-9 |
Source
|
Record name | Propyl 2-amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904999-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl 2-amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.